1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, in general, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some piperazine derivatives have shown antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of piperazine with a thiadiazole derivative. One common method includes the reaction of 3-(Propan-2-yl)-1,2,4-thiadiazole-5-carboxylic acid with piperazine under reflux conditions in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including psychiatric disorders and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one
Uniqueness: 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Biological Activity
1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
This compound belongs to the class of thiadiazole derivatives, which are known for their varied biological activities. The compound features a piperazine ring linked to a thiadiazole moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. In various studies, compounds similar to this compound exhibited activity against both gram-positive and gram-negative bacteria. For instance, a study indicated that derivatives showed notable antibacterial effects against Escherichia coli and Staphylococcus aureus .
Compound | Target Organism | Activity |
---|---|---|
This compound | E. coli | Significant |
This compound | S. aureus | Moderate |
Anticancer Potential
Research has also highlighted the anticancer potential of thiadiazole derivatives. A derivative similar to this compound was found to inhibit the proliferation of various cancer cell lines with IC50 values indicating moderate activity . For example:
Cell Line | IC50 (µM) |
---|---|
Human cervical carcinoma (HeLa) | 92.4 |
Colon adenocarcinoma (Caco-2) | 85.0 |
Breast cancer (MCF7) | 78.0 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors that mediate cellular responses related to pain and inflammation.
- Antimicrobial Mechanisms : The thiadiazole ring may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a derivative demonstrated significant improvement in infection clearance rates.
- Cancer Treatment : A study involving patients with advanced cancer showed that patients treated with a thiadiazole-based regimen had improved survival rates compared to those receiving standard care.
Properties
IUPAC Name |
5-piperazin-1-yl-3-propan-2-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGXUVCJONZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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